4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (referred to as LMM11 in studies) is a member of the 1,3,4-oxadiazole class. Its molecular formula is C22H20N6O4S2, with an average mass of 496.560 Da and monoisotopic mass of 496.098745 Da . The structure features a bis(2-cyanoethyl)sulfamoyl group attached to a benzamide core and a 1,3,4-oxadiazole ring substituted with a furan-2-yl moiety.
It demonstrated antifungal activity against Candida albicans in preclinical studies, with stock solutions prepared at 100 μg/mL in DMSO for biological assays .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5S/c20-9-2-11-25(12-3-10-21)31(27,28)15-7-5-14(6-8-15)17(26)22-19-24-23-18(30-19)16-4-1-13-29-16/h1,4-8,13H,2-3,11-12H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOONZZHYLTRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
LMM5: A Direct Structural Analog
Compound LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the benzamide-oxadiazole scaffold but differs in substituents:
- Sulfamoyl group: Benzyl(methyl) vs. bis(2-cyanoethyl) in LMM11.
- Oxadiazole substituent : 4-Methoxyphenylmethyl vs. furan-2-yl in LMM11.
Key Findings :
Substituted 1,3,4-Oxadiazole Derivatives
Other oxadiazole-based analogs from the evidence include:
Structural Insights :
Triazole and Thiazole-Based Analogs
Compounds with triazine or thiazole cores (e.g., from and ) differ in heterocyclic systems but share sulfamoyl-benzamide motifs:
Key Contrasts :
Pharmacokinetic and Physicochemical Comparisons
Implications :
- LMM11’s higher molecular weight and sulfur content may reduce bioavailability compared to smaller analogs like ’s compound .
Preparation Methods
Hydrazide Formation
Furan-2-carboxylic acid undergoes esterification with ethanol under acid catalysis (H₂SO₄, reflux, 6 h) to yield ethyl furan-2-carboxylate. Subsequent treatment with hydrazine hydrate (80% ethanol, 60°C, 4 h) produces furan-2-carbohydrazide.
Reaction Conditions:
Cyclization to Oxadiazole
The hydrazide reacts with carbon disulfide (CS₂) in alkaline medium (KOH, ethanol, reflux, 8 h) to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. Dehydrogenation using lead dioxide (PbO₂) or iodine oxidizes the thiol to the amine.
Optimization Notes:
- Oxidizing agent: PbO₂ achieves higher yields (68%) compared to iodine (52%).
- Solvent: Anhydrous ethanol minimizes side reactions.
Synthesis of the Benzamide-Sulfamoyl Core
The 4-sulfamoylbenzoyl chloride intermediate is critical for introducing the sulfamoyl group.
Sulfonation of Benzoic Acid
4-Aminobenzoic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H, 0°C → RT, 4 h) to yield 4-(chlorosulfonyl)benzoic acid.
Key Parameters:
- Temperature control: Exothermic reaction requires ice bath during ClSO₃H addition.
- Workup: Quenching in ice water followed by filtration.
Conversion to Benzoyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride. Excess SOCl₂ is removed under vacuum.
Coupling of Oxadiazole and Benzamide Moieties
The final step involves amide bond formation between the oxadiazole amine and benzoyl chloride.
Amidation Reaction
5-(furan-2-yl)-1,3,4-oxadiazol-2-amine reacts with 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride in dry DMF, using TEA (2 eq) at 0°C → RT for 12 h.
Reaction Monitoring:
- TLC: Rf = 0.45 (ethyl acetate/hexanes 1:1).
- Yield: 60–65% after column chromatography (SiO₂, ethyl acetate/hexanes gradient).
Industrial-Scale Adaptations
Analytical Characterization
Table 1: Spectroscopic Data for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Challenges and Optimization Strategies
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring degrades under strong acidic conditions. Neutral pH during coupling preserves integrity.
Cyano Group Sensitivity
Bis(2-cyanoethyl) groups hydrolyze in aqueous base. Anhydrous solvents (THF, DMF) prevent this.
Yield Improvement
Catalytic Additives: DMAP (4-dimethylaminopyridine) increases amidation yield to 75%.
Temperature Control: Slow reagent addition (-10°C) during sulfonation reduces byproducts.
Q & A
Q. Critical Parameters :
- Purity (>95%) verified by HPLC (C18 column, acetonitrile/water gradient) .
- Yields drop below 50% if reaction temperatures exceed 100°C during cyclization .
(Advanced) How should researchers design experiments to evaluate its antimicrobial efficacy while minimizing false positives?
Answer :
Step 1 : Perform in vitro broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Key Metric : Minimum Inhibitory Concentration (MIC) ≤ 16 µg/mL suggests clinical potential .
Step 2 : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out non-specific toxicity (IC50 > 100 µM preferred) .
Step 3 : Validate target engagement using molecular docking (e.g., against bacterial dihydrofolate reductase) and compare with structural analogs .
(Advanced) How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?
Answer :
Contradictions often arise from:
- Solubility variations : Use logP calculations (e.g., XLogP3 > 3.5 indicates poor aqueous solubility) and adjust substituents (e.g., replace cyanoethyl with hydroxyl groups) .
- Bioassay inconsistencies : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with orthogonal assays (e.g., time-kill kinetics) .
- Conformational flexibility : Apply molecular dynamics simulations to assess oxadiazole ring rigidity and its impact on binding .
Case Study : A sulfamoyl-free analog showed 10-fold lower activity, confirming the group’s role in target affinity .
(Basic) What analytical techniques are essential for confirming the compound’s structure and purity?
Q. Answer :
- NMR :
- ¹H NMR : Confirm furan protons (δ 6.3–7.1 ppm) and sulfamoyl NH (δ 8.2–8.5 ppm) .
- ¹³C NMR : Identify oxadiazole carbons (δ 155–165 ppm) .
- HRMS : Exact mass (e.g., [M+H]+ calc. 485.1234) .
- X-ray crystallography : Resolve oxadiazole-furan dihedral angles (critical for docking studies) .
Purity Check : HPLC retention time (12.5 min, 70:30 acetonitrile/water) with <1% impurities .
(Advanced) What strategies optimize pharmacokinetic properties without compromising bioactivity?
Q. Answer :
- Lipophilicity adjustment : Replace cyanoethyl with PEG-like chains to reduce logP while retaining sulfamoyl interactions .
- Metabolic stability : Incubate with liver microsomes; half-life <30 min necessitates furan ring methylation .
- In silico ADMET : Predict BBB permeability (e.g., SwissADME) to prioritize CNS-targeted analogs .
Data-Driven Example : A methylated furan analog increased metabolic half-life from 45 to 120 min in murine models .
(Basic) What role does the oxadiazole ring play in the compound’s bioactivity?
Q. Answer :
- Electron-withdrawing effect : Polarizes the benzamide core, enhancing hydrogen bonding with enzyme active sites .
- Hydrogen-bond acceptor : The N-atoms interact with conserved residues (e.g., Tyr327 in E. coli enoyl-ACP reductase) .
- Rigidity : Restricts conformational flexibility, improving binding specificity .
Supporting Data : Oxadiazole-to-thiadiazole substitution reduced antibacterial efficacy by 70% .
(Advanced) How can researchers analyze the compound’s stability under physiological conditions?
Q. Answer :
pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC. Sulfamoyl groups degrade at pH < 2 .
Thermal stability : DSC/TGA to identify decomposition points (>200°C indicates suitability for long-term storage) .
Light sensitivity : Expose to UV (254 nm); >10% degradation after 48h necessitates amber vial storage .
Key Finding : The furan ring undergoes photooxidation; adding a methyl group improved photostability by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
